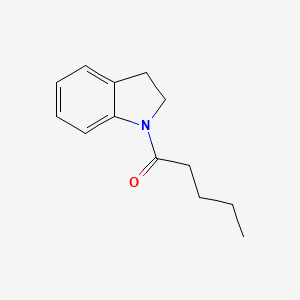

1-pentanoylindoline

Descripción general

Descripción

Synthesis Analysis

Synthesis of 1-pentanoylindoline and related compounds involves various chemical reactions. For instance, a novel beta-diketone has been used for the synthesis of a series of new tris(beta-diketonate)europium(III) complexes, demonstrating the versatility in synthesizing complex molecules (Raj, Biju, & Reddy, 2008). Additionally, a series of 1,3,5‐triaryl‐1,5‐pentanediones was obtained via a sequential aldol condensation and Michael addition reaction, highlighting an efficient synthesis route (Lu, Shen, Wan, Yu, & Wu, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 1-pentanoylindoline, such as europium complexes, has been characterized using single-crystal X-ray diffraction analysis. This revealed a mononuclear structure with a distorted square prismatic geometry (Raj, Biju, & Reddy, 2008).

Chemical Reactions and Properties

1-pentanoylindoline derivatives undergo various chemical reactions. For example, pentane amino derivatives synthesized through environmentally safe methods in water medium were tested as reagents for suppressing the growth of sulfate-reducing bacteria, demonstrating their potential utility in biological applications (Talybov, Mamedbeili, Abbasov, & Kochetkov, 2010).

Physical Properties Analysis

The physical properties of compounds related to 1-pentanoylindoline, such as high molecular weight polyesters derived from biobased 1,5-pentanediol, were investigated through various methods like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and tensile testing. These studies provide insights into their crystalline structure and thermo-mechanical properties (Lu, Wu, & Li, 2017).

Chemical Properties Analysis

The chemical properties of 1-pentanoylindoline derivatives can vary significantly. For example, the oxidation of isomeric pentanols by potassium dichromate in aqueous acidic medium was investigated, demonstrating the formation of corresponding carbonyl products. This highlights the chemical reactivity of these compounds under different conditions (Sar, Ghosh, Malik, Ray, Das, & Saha, 2016).

Aplicaciones Científicas De Investigación

Sequential Aldol/Michael Addition Reaction in Ionic Liquid Catalyzed by Morpholine

Research has demonstrated a series of 1,3,5-triaryl-1,5-pentanediones obtained via a sequential aldol condensation and Michael addition reaction in ionic liquid catalyzed by morpholine. This process highlights the reduction of organic solvents, potentially toxic and hazardous materials, and emphasizes its simplicity, good yields, mild conditions, and lower costs (Lu et al., 2006).

Experimental Analysis of Performance and Emission Characteristics of CRDI Diesel Engine

1-Pentanol, closely related to 1-pentanoylindoline, has been evaluated for its impact on performance and emission parameters of CRDI CI engines with various EGR rates. 1-Pentanol blends with diesel show potential in mitigating toxic emissions and reducing dependency on diesel fuel. This research provides insights into the use of 1-pentanol/diesel blends, their effect on engine characteristics, and the viability of 1-pentanol as an alternative fuel (Santhosh et al., 2020).

Selective Heteroaromatic Nitrogen Base Promoted Chromium(VI) Oxidation

The study focuses on the oxidation of isomeric pentanols, closely related to 1-pentanoylindoline, by potassium dichromate in aqueous acidic medium. The oxidation leads to the formation of corresponding carbonyl products. The study also explores the effects of different surfactants and promoters on the oxidation, providing valuable insights into the chemical properties and reactions of pentanols (Sar et al., 2016).

Experimental Evaluation of Diesel Engine Running on Blends of Diesel and Pentanol

The study investigates the use of 1-pentanol, a higher-chain alcohol with better fuel characteristics, as a blend with diesel fuel in internal combustion engines. The research focuses on examining the characteristics of emissions and power generation, providing a comprehensive view of the potential of 1-pentanol as a renewable biofuel (Yilmaz & Atmanli, 2017).

Effect of 1-Pentanol Addition and EGR on Combustion, Performance, and Emission Characteristic

This experimental study explores the effects of 1-pentanol addition and EGR rates on the combustion, performance, and emission of a CRDI diesel engine. The findings suggest that up to 30% of 1-pentanol can be used as an alternative to diesel, highlighting its potential as a renewable biofuel (Radheshyam et al., 2020).

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-3-8-13(15)14-10-9-11-6-4-5-7-12(11)14/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPGTHVWUBPZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

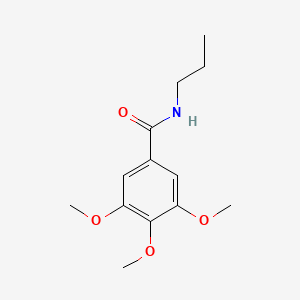

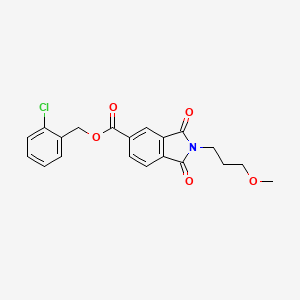

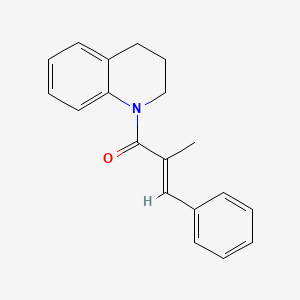

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4642152.png)

![N-[3-(butyrylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B4642163.png)

![ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4642170.png)

![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B4642189.png)

![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)

![N-(2-methoxyethyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4642208.png)

![2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642212.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4642241.png)

![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4642244.png)

![ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4642254.png)